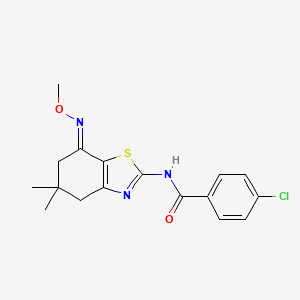

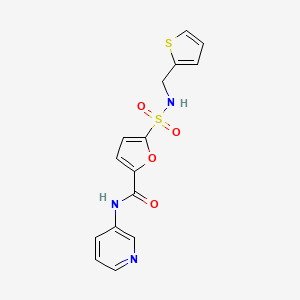

N-(7-(Azamethoxymethylene)-5,5-dimethyl(4,5,6-trihydrobenzothiazol-2-YL))(4-chlorophenyl)formamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(7-(Azamethoxymethylene)-5,5-dimethyl(4,5,6-trihydrobenzothiazol-2-YL))(4-chlorophenyl)formamide is a useful research compound. Its molecular formula is C17H18ClN3O2S and its molecular weight is 363.86. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Chemistry and Biological Activity of Formamidine Pesticides

Formamidines, including chlordimeform and amitraz, represent a novel class of acaricide-insecticides known for their unique biological activities and mode of action. Their applications span across combating spider mites, ticks, and certain insect species, particularly those in juvenile and resistant forms. These compounds exhibit a wide range of toxic actions including direct lethality, excitant-repellant effects, and chemosterilization, while generally posing low hazard to non-target species, excluding predaceous mites. The chemistry of formamidines, including synthetic pathways, structure-activity relationships, and their environmental stability, is a critical area of study within agricultural chemical research (Hollingworth, 1976).

Synthesis and Antitumor Activity

The compound under discussion shares a structural motif with various synthesized compounds that have shown potential in antitumor activities. For instance, the synthesis and chemistry of 8-carbamoyl-3-(2-chloroethyl)imidazo[5,1-d]-1,2,3,5-tetrazin-4(3H)-one, which exhibits curative activity against L-1210 and P388 leukemia, highlight the potential for structurally similar compounds in cancer treatment. Such compounds may act as prodrug modifications, converting to active forms within the body to exert their therapeutic effects (Stevens et al., 1984).

Reactions of Benzyl Ketones with Formamide

The reaction of α-acyl-α-(m-chlorophenyl) acetonitrile with formamide producing enamines and aminopyrimidines, and further transformations of these intermediates, underscores the versatility of formamide-based reactions in generating structurally diverse compounds. This research provides insights into the synthesis of polycyclic N-hetero compounds, which have implications in drug discovery and development (Hirota et al., 1978).

Coordination Chemistry of Bis(NHC) Ligands

The synthesis of new bis(NHC) precursors featuring a triazolium moiety alongside a benzimidazolium or imidazolium group, linked by an N–N bond, contributes to the advancement of coordination chemistry. These compounds, upon reacting with Pd(OAc)2, form bis(NHC) complexes, highlighting the potential of formamide derivatives in facilitating the development of novel ligands for metal coordination. This research could pave the way for new catalysts in chemical synthesis (Schick et al., 2014).

Morphology Control in Solar Cells

The use of dimethyl formamide in the preparation of poly[N-heptadecanyl-2,7-carbazole-alt-5,5-(4′,7′-di-2-thienyl-2′,1′,3′-benzothiadiazole)] (PCDTBT) for solar cells highlights the importance of solvent interactions in controlling polymer morphology. This research demonstrates the impact of morphology control on the performance of bulk heterojunction solar cells, indicating the broader applicability of formamide derivatives in the field of renewable energy (Chu et al., 2011).

Propiedades

IUPAC Name |

4-chloro-N-[(7E)-7-methoxyimino-5,5-dimethyl-4,6-dihydro-1,3-benzothiazol-2-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18ClN3O2S/c1-17(2)8-12-14(13(9-17)21-23-3)24-16(19-12)20-15(22)10-4-6-11(18)7-5-10/h4-7H,8-9H2,1-3H3,(H,19,20,22)/b21-13+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUSHHWLXJQKWNC-FYJGNVAPSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2=C(C(=NOC)C1)SC(=N2)NC(=O)C3=CC=C(C=C3)Cl)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(CC2=C(/C(=N/OC)/C1)SC(=N2)NC(=O)C3=CC=C(C=C3)Cl)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18ClN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 3-[2-(2,4-dimethylbenzoyl)-1,1-dioxido-4H-1,4-benzothiazin-4-yl]benzoate](/img/structure/B2672886.png)

![N-[4-Fluoro-3-(prop-2-enoylamino)phenyl]-5-oxo-5-(2,4,6-trimethylphenyl)pentanamide](/img/structure/B2672888.png)

![4-(2-((1,3,6-Trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamido)benzamide](/img/structure/B2672889.png)

![3-(2-Chlorophenyl)-1-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}urea](/img/structure/B2672891.png)

![[3-(2-Methylphenyl)pyrrolidin-1-yl]-(oxiran-2-yl)methanone](/img/structure/B2672896.png)

![ethyl 4-[2-(4-ethoxycarbonylanilino)-2-oxoethyl]sulfanyl-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate](/img/structure/B2672903.png)

![(3-(1H-benzo[d]imidazol-2-yl)azetidin-1-yl)(5-bromo-2-chlorophenyl)methanone](/img/structure/B2672908.png)

![N-(3-chloro-2-fluorophenyl)-2-(5-(4-fluorophenyl)-7-methyl-3-oxo-[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl)acetamide](/img/structure/B2672909.png)